(7Z)-3-(3-bromophenyl)-7-[(5-methylfuran-2-yl)methylidene]-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7Z)-3-(3-BROMOPHENYL)-7-[(5-METHYLFURAN-2-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE: is a complex organic compound featuring a thiazolo-triazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7Z)-3-(3-BROMOPHENYL)-7-[(5-METHYLFURAN-2-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE typically involves multi-step organic reactionsCommon reagents used in these reactions include brominating agents, furan derivatives, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(7Z)-3-(3-BROMOPHENYL)-7-[(5-METHYLFURAN-2-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated products. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
(7Z)-3-(3-BROMOPHENYL)-7-[(5-METHYLFURAN-2-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (7Z)-3-(3-BROMOPHENYL)-7-[(5-METHYLFURAN-2-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Methylaervine: A β-carboline alkaloid with antifungal activity against Candida albicans.
Uniqueness
(7Z)-3-(3-BROMOPHENYL)-7-[(5-METHYLFURAN-2-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE is unique due to its thiazolo-triazine core structure and the presence of both bromophenyl and methylfuran groups.
Properties
Molecular Formula |
C17H14BrN3O2S |
---|---|
Molecular Weight |
404.3 g/mol |
IUPAC Name |
(7Z)-3-(3-bromophenyl)-7-[(5-methylfuran-2-yl)methylidene]-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C17H14BrN3O2S/c1-11-5-6-14(23-11)8-15-16(22)21-10-20(9-19-17(21)24-15)13-4-2-3-12(18)7-13/h2-8H,9-10H2,1H3/b15-8- |
InChI Key |
JUGPCVKEHLTNGN-NVNXTCNLSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=C\2/C(=O)N3CN(CN=C3S2)C4=CC(=CC=C4)Br |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)N3CN(CN=C3S2)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.